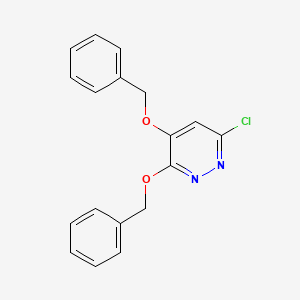

3,4-Bis(benzyloxy)-6-chloropyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15ClN2O2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

6-chloro-3,4-bis(phenylmethoxy)pyridazine |

InChI |

InChI=1S/C18H15ClN2O2/c19-17-11-16(22-12-14-7-3-1-4-8-14)18(21-20-17)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |

InChI Key |

QYPDJAYCAXXXKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NN=C2OCC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Benzyloxy 6 Chloropyridazine

Retrosynthetic Analysis and Strategic Disconnections of the Compound

Retrosynthetic analysis of 3,4-Bis(benzyloxy)-6-chloropyridazine identifies the principal strategic disconnections for its synthesis. The most logical approach involves disconnecting the C-O bonds of the two benzyloxy groups, a standard protecting group removal step. This leads back to the key intermediate, 3,4-dihydroxy-6-chloropyridazine.

Further disconnection targets the C-Cl bond, suggesting that the chlorine atom can be introduced onto a dihydroxypyridazine precursor. This dihydroxypyridazine core itself can be traced back to simpler, acyclic precursors. A plausible pathway involves the cyclization of a dicarbonyl compound or its equivalent with hydrazine (B178648). For instance, a substituted maleic anhydride (B1165640) derivative can react with hydrazine to form the foundational pyridazine (B1198779) ring structure. This systematic deconstruction provides a clear roadmap for the forward synthesis, beginning with the formation of a functionalized pyridazine core, followed by chlorination and, finally, the introduction of the benzyl (B1604629) ether groups.

Synthesis of Pyridazine Core Precursors

The construction of the pyridazine nucleus is a critical phase, requiring the formation of a dihydroxy-substituted intermediate that can be subsequently halogenated and benzylated.

Preparation of Dihydroxypyridazine Intermediates

A common route to dihydroxypyridazine intermediates begins with readily available starting materials like maleic anhydride. One documented method involves the synthesis of 4-chloro-3,6-dihydroxypyridazine. google.com This process can be outlined in two main steps:

Synthesis of Chloro cis-butenedioic anhydride: Maleic anhydride is dissolved in water and reacted with liquid chlorine. Subsequent cooling, crystallization, and drying yield the chlorinated anhydride intermediate. google.com

Formation of 4-chloro-dihydroxypyridazine: The chloro cis-butenedioic anhydride is then reacted with a hydrazine hydrate solution. The pH is carefully controlled with hydrochloric acid. The reaction mixture is heated, followed by cooling to induce crystallization, yielding the 4-chlorodihydroxypyridazine product. google.com

This method provides a direct route to a pyridazine core that is already functionalized with both hydroxyl groups and a chlorine atom, setting the stage for subsequent reactions.

Introduction of Halogen Functionality (Chlorination Procedures)

The introduction of a chlorine atom onto the pyridazine ring is a key step in forming a versatile intermediate for further substitution. When the precursor is a dihydroxypyridazine, such as 3,6-dihydroxypyridazine (which exists in tautomeric equilibrium with maleic hydrazide), chlorination can be achieved using standard chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting the hydroxyl (or oxo) groups of pyridazinones into chloro substituents. The reaction typically involves heating the dihydroxypyridazine with an excess of phosphorus oxychloride. google.com In some cases, a catalyst may be added to facilitate the transformation. google.com Another method involves using phosphorus pentachloride (PCl₅) with 3,6-dihydroxypyridazine, heating the mixture to drive the reaction to completion. google.com

Alternatively, reagents like N-chlorosuccinimide (NCS) can be used for chlorination under different conditions. google.com The choice of chlorinating agent depends on the specific substrate and the desired reactivity for subsequent steps. These procedures effectively produce key intermediates such as 3,6-dichloropyridazine, a common starting point for the synthesis of various substituted pyridazines. nih.govchemicalbook.comjofamericanscience.org

Regioselective Benzylation Strategies and Protecting Group Installation

The final stage in the synthesis of this compound is the introduction of the two benzyl ether groups. This requires careful selection of reagents and conditions to ensure complete and efficient benzylation.

Selection of Benzyl Protecting Groups and Reaction Conditions

The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenolysis. acs.orgorganic-chemistry.org The most common method for introducing a benzyl ether is a variation of the Williamson ether synthesis. organic-chemistry.org

This involves deprotonating the hydroxyl groups of the 3,4-dihydroxy-6-chloropyridazine intermediate with a suitable base, followed by nucleophilic substitution with a benzyl halide.

Key Components of the Benzylation Reaction:

Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the most common choices.

Base: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O). organic-chemistry.org The choice of base can influence the reaction's selectivity and compatibility with other functional groups.

Solvent: Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the reaction.

For substrates that are sensitive to basic conditions, alternative methods are available. Benzyl trichloroacetimidate can be used under acidic conditions, while reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions. organic-chemistry.orgsigmaaldrich.com

Below is a table summarizing typical conditions for O-benzylation.

| Benzylating Reagent | Base/Catalyst | Solvent | Temperature | Notes |

| Benzyl bromide (BnBr) | Sodium hydride (NaH) | DMF, THF | 0 °C to RT | Common and effective for complete benzylation. |

| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Reflux | Milder conditions, suitable for many substrates. |

| Benzyl chloride (BnCl) | Sodium hydroxide (NaOH) | Dichloromethane/H₂O | RT | Phase-transfer catalysis conditions can be used. |

| Benzyl trichloroacetimidate | Triflic acid (TfOH) | Dichloromethane | 0 °C to RT | Suitable for acid-stable substrates. organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | None (Neutral) | Toluene | Heat | Mild, neutral conditions for sensitive substrates. organic-chemistry.orgsigmaaldrich.com |

Control of Regioselectivity in Benzyloxy Group Introduction

For the synthesis of this compound from a 3,4-dihydroxy-6-chloropyridazine precursor, the primary goal is exhaustive benzylation of both hydroxyl groups rather than selective protection of one over the other. The electronic properties of the pyridazine ring, influenced by the two nitrogen atoms and the electron-withdrawing chloro group, affect the acidity of the hydroxyl protons at the C3 and C4 positions.

While the two hydroxyl groups may exhibit slightly different pKa values, leading to potentially different rates of deprotonation and subsequent benzylation, achieving the bis-benzylated product is typically accomplished by using a stoichiometric excess of both the base and the benzylating agent. Employing a strong base like sodium hydride ensures complete deprotonation of both hydroxyl groups, forming a dianion that can then react with two equivalents of benzyl bromide to yield the desired product.

Reaction conditions such as temperature and reaction time can be optimized to drive the reaction to completion. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to ensure that the mono-benzylated intermediate is fully converted to the final this compound.

Advanced Synthetic Routes and Optimization

The synthesis of functionalized pyridazines has evolved significantly, moving beyond classical methods to embrace more efficient and versatile strategies. Advanced routes focus on improving yield, reducing reaction steps, and enabling structural diversification. These methodologies include the use of transition metal catalysis, the optimization of reaction parameters, and the design of sequential one-pot reactions.

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. thermofisher.com Among these, the Suzuki-Miyaura coupling reaction is particularly powerful for the functionalization of heterocyclic compounds like pyridazines. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with a halide. nih.govyoutube.com

For a substrate such as this compound, the chlorine atom at the 6-position serves as a reactive handle for Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, leading to diverse derivatives. The general versatility of this method stems from the commercial availability of a vast number of boronic acids and the reaction's tolerance to various functional groups. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Different palladium sources and phosphine (B1218219) ligands can be employed to optimize the reaction for specific substrates. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,4-Bis(benzyloxy)-6-phenylpyridazine |

| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 3,4-Bis(benzyloxy)-6-(thiophen-2-yl)pyridazine |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 3,4-Bis(benzyloxy)-6-(pyridin-3-yl)pyridazine |

| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 3,4-Bis(benzyloxy)-6-(4-methoxyphenyl)pyridazine |

This table presents hypothetical examples to illustrate the synthetic possibilities and is not based on experimentally reported data for this specific compound.

Optimizing synthetic protocols is crucial for maximizing product yield, minimizing reaction times, and ensuring scalability. For the synthesis of pyridazine derivatives, several strategies can be explored to enhance efficiency.

Microwave Irradiation: A significant advancement in synthetic chemistry is the use of microwave-assisted heating. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. researchgate.net For instance, Suzuki coupling and alkylation reactions on pyridazine scaffolds have been shown to be highly efficient under microwave irradiation. researchgate.net

Catalyst and Ligand Screening: The choice of catalyst and associated ligands is paramount in transition metal-catalyzed reactions. For challenging couplings, a screening of different palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., triphenylphosphine, XPhos, SPhos) can identify the optimal system for a specific transformation, leading to higher yields and selectivity.

Solvent and Base Selection: The reaction medium and the choice of base can profoundly influence the reaction outcome. Aprotic solvents like dioxane, toluene, or DMF are common in coupling reactions. The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) not only facilitates the catalytic cycle but can also affect substrate stability and side reactions. A systematic screening of these parameters is a standard approach to yield enhancement.

Table 2: Strategies for Yield Enhancement in Pyridazine Synthesis

| Strategy | Parameter Varied | Potential Advantage | Example Context |

| Thermal Method | Temperature, Reaction Time | Conventional, scalable | Refluxing for several hours in a suitable solvent. |

| Microwave-Assisted Synthesis | Temperature, Irradiation Time | Drastic reduction in reaction time, improved yields. researchgate.net | N-alkylation or Suzuki coupling of a chloropyridazine. researchgate.net |

| Catalyst Optimization | Palladium source, Ligand | Improved catalytic activity and stability, higher turnover. | Screening various phosphine ligands for a Suzuki reaction. researchgate.net |

| Solvent/Base Screening | Polarity, Basicity | Enhanced solubility, optimized catalytic cycle, minimized side products. | Testing different carbonate and phosphate bases in a coupling reaction. |

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to complex molecules. acsgcipr.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without isolating intermediates, which saves time, reagents, and reduces waste. nih.govresearchgate.net

For the synthesis of the pyridazine core, several MCRs have been developed. For example, a copper-catalyzed multicomponent cyclization combining aldehydes, hydrazines, and alkynyl esters can produce pyridazinone structures regioselectively. nih.gov Another approach involves the reaction of arylglyoxal monohydrates, a pyrazolone derivative, and hydrazine hydrate to form fused pyrazolopyridazine systems in a one-pot, three-component reaction. researchgate.net

While a direct one-pot synthesis of this compound is not prominently described, the principles of MCRs could be applied to construct a related pyridazine scaffold. A hypothetical approach might involve the condensation of a 1,2-dicarbonyl compound, a 1,3-dicarbonyl compound, and hydrazine to form a functionalized pyridazine ring, which could then be further modified. Such methods offer an elegant and convergent route to structurally diverse pyridazine libraries. nih.govmdpi.com

Table 3: Comparison of Linear Synthesis vs. One-Pot/Multicomponent Approach

| Feature | Linear Synthesis | One-Pot / Multicomponent Synthesis |

| Number of Operations | Multiple steps with intermediate isolation and purification. | A single operation with all reactants combined in one vessel. nih.gov |

| Time Efficiency | Time-consuming due to multiple reaction and workup stages. | Significantly faster. researchgate.net |

| Solvent/Reagent Usage | High, due to separate reactions and purifications. | Reduced, leading to less chemical waste. researchgate.net |

| Overall Yield | Often lower due to material loss at each step. | Potentially higher as intermediates are not isolated. researchgate.net |

| Atom Economy | Can be low depending on the number of steps. | Generally higher, as more atoms from reactants are incorporated into the final product. |

Chemical Reactivity and Mechanistic Investigations of 3,4 Bis Benzyloxy 6 Chloropyridazine

Nucleophilic Substitution Reactions at the Chloropyridazine Moiety

The chlorine atom at the C6 position of 3,4-bis(benzyloxy)-6-chloropyridazine is highly susceptible to displacement by nucleophiles. This reactivity is a cornerstone for the synthesis of a multitude of functionalized pyridazine (B1198779) derivatives.

Amination Reactions and Pyridazine-Amine Derivative Synthesis

The introduction of amino groups onto the pyridazine ring is a common strategy in the synthesis of biologically active molecules. The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 6-amino-3,4-bis(benzyloxy)pyridazine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The synthesis of pyridazine amine compounds, particularly those with an amino group at the 4-position, are valuable intermediates for pharmaceuticals and agrochemicals. google.com Dichloropyridazine amine compounds are often prepared from 3,4,5-trichloropyridazine (B3021642) through nucleophilic substitution with an amine. google.com This highlights the general applicability of amination reactions on chloropyridazine systems. The reaction conditions can be tailored to accommodate a wide range of amines, from simple alkylamines to more complex aniline (B41778) derivatives, allowing for the generation of a diverse library of pyridazine-amine compounds.

Table 1: Examples of Amination Reactions on Chloropyridazines (Analogous Systems)

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Ethylamine | 3,5-dichloro-4-(ethylamino)pyridazine | From 3,4,5-trichloropyridazine | google.com |

| Various Amines | 3-amino-6-phenylpyridazines | Multiple steps from starting materials | acs.org |

| Hydrazine (B178648) | 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | From a cyanogen (B1215507) bromide intermediate | nih.gov |

O-Alkylation and S-Alkylation/Arylation on the Pyridazine Ring

Beyond nitrogen nucleophiles, this compound can also react with oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively. The Williamson ether synthesis, a well-established method for forming ethers, can be applied by reacting the chloropyridazine with alkoxides or phenoxides. mdpi.com Similarly, treatment with thiolates (the sulfur analogs of alkoxides) leads to the formation of S-alkylated or S-arylated products. These reactions significantly expand the range of accessible pyridazine derivatives.

The sequential nucleophilic aromatic substitution on polyfluorinated pyridazinones demonstrates the feasibility of displacing halogens with O- and S-nucleophiles on the pyridazine core. nih.gov Although the substrate is different, the principles of reactivity can be extrapolated to this compound.

Table 2: Representative O- and S-Alkylation/Arylation Reactions (Analogous Systems)

| Nucleophile | Reagent | Product Type | Reference |

| Alkoxide | Sodium Ethoxide | O-Alkyl Pyridazine | mdpi.com |

| Thiophenoxide | Sodium Thiophenoxide | S-Aryl Pyridazine | nih.gov |

Mechanistic Elucidation of Nucleophilic Aromatic Substitution (SNAr, SN(ANRORC))

The nucleophilic substitution reactions on the this compound ring can proceed through different mechanisms, primarily the SNAr (Substitution Nucleophilic Aromatic) and the SN(ANRORC) (Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure) pathways.

The SNAr mechanism is a two-step process. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. baranlab.org In the second, slower step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring facilitates this mechanism by stabilizing the negatively charged Meisenheimer intermediate.

The SN(ANRORC) mechanism is a more complex pathway that is particularly relevant for amination reactions of nitrogen-containing heterocycles with strong nucleophiles like amide ions. wikipedia.orgresearchgate.net This mechanism involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.org Subsequent ring closure then occurs with the expulsion of a different atom from the original ring, leading to a "ring-transformed" product. wikipedia.orgacs.org Isotope labeling studies have been instrumental in providing evidence for the occurrence of the SN(ANRORC) mechanism in various azine systems. wikipedia.org While direct mechanistic studies on this compound are not extensively reported, the general principles derived from studies on related pyrimidines and triazines suggest that both SNAr and SN(ANRORC) mechanisms could be operative depending on the nucleophile and reaction conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of the Chloropyridazine

The chlorine atom on the pyridazine ring also serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Investigations with Diverse Boronic Acids

The Suzuki-Miyaura coupling is a versatile reaction that couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds. researchgate.net this compound is a suitable substrate for Suzuki-Miyaura coupling, reacting with a variety of aryl and heteroaryl boronic acids to produce 6-aryl- or 6-heteroaryl-3,4-bis(benzyloxy)pyridazines. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the boronic acid partner. nih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling of a Chloropyridazine with Phenylboronic Acid (Conceptual)

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3,4-Bis(benzyloxy)-6-phenylpyridazine |

Sonogashira Coupling for Alkynylpyridazine Formation

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction of this compound with various terminal alkynes provides a direct route to 6-alkynyl-3,4-bis(benzyloxy)pyridazine derivatives. These alkynyl-functionalized pyridazines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 4: General Scheme for Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et3N) | 3,4-Bis(benzyloxy)-6-(alkynyl)pyridazine |

Buchwald-Hartwig Amination for Advanced Amine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C6 position, displacing the chloro substituent. This transformation is crucial for the synthesis of various amine derivatives, which are of significant interest in medicinal chemistry and materials science.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the coupling, with bulky, electron-rich phosphines often providing the best results by promoting the reductive elimination step and stabilizing the palladium catalyst.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |

This table presents typical conditions for Buchwald-Hartwig amination on aryl chlorides and is intended to be representative. Specific conditions for this compound may vary.

Mechanistically, the catalytic cycle is believed to involve the oxidative addition of the chloropyridazine to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the aminated product and regenerates the Pd(0) catalyst.

Negishi and Stille Coupling Applications for C-C Bond Formation

For the formation of carbon-carbon bonds at the C6 position, Negishi and Stille couplings are highly effective methods. These palladium-catalyzed reactions enable the introduction of a diverse array of carbon-based functionalities, including aryl, heteroaryl, alkyl, and vinyl groups.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the chloropyridazine. Organozinc compounds are known for their high reactivity and functional group tolerance. The reaction is typically catalyzed by a palladium or nickel complex.

Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner. A key advantage of this method is the stability of organostannanes to air and moisture. The reaction is generally carried out in the presence of a palladium catalyst and often requires the addition of a ligand.

Table 2: Comparison of Negishi and Stille Coupling for C-C Bond Formation

| Reaction | Coupling Partner | Catalyst | Key Features |

| Negishi | Organozinc | Pd or Ni complexes | High reactivity, good functional group tolerance. |

| Stille | Organostannane | Pd complexes | Stable coupling partners, mild reaction conditions. |

This table provides a general comparison. The optimal conditions are substrate-dependent.

Transformations Involving the Benzyloxy Protecting Groups

The benzyloxy groups at the C3 and C4 positions serve as protecting groups for the hydroxyl functionalities. Their removal or modification is a key step in the synthesis of various dihydroxypyridazine derivatives.

Selective Deprotection Strategies for Dihydroxypyridazine Access

The removal of benzyl (B1604629) protecting groups is a common transformation in organic synthesis. For this compound, catalytic transfer hydrogenation is a frequently employed method for debenzylation. This method involves the use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst (e.g., Pd/C). This approach is generally mild and avoids the use of high-pressure hydrogen gas.

Acid-facilitated debenzylation is another potential strategy, though it may be less compatible with other functional groups present in the molecule.

Oxidation or Functionalization of Benzylic Positions

While less common than deprotection, the benzylic positions of the benzyloxy groups are susceptible to oxidation. Strong oxidizing agents can convert the benzylic CH₂ groups to carbonyl functionalities. However, achieving selective oxidation without affecting other parts of the molecule can be challenging and requires careful selection of reaction conditions.

Reactivity of the Pyridazine Heterocyclic Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic substitution.

Investigation of Electrophilic Substitution Pathways

Due to the electron-withdrawing nature of the two adjacent nitrogen atoms, the pyridazine ring is generally deactivated towards electrophilic aromatic substitution. mdpi.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are typically difficult to achieve directly on the pyridazine core. The presence of two electron-donating benzyloxy groups at the C3 and C4 positions can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. However, the inherent low reactivity of the pyridazine system often necessitates harsh reaction conditions, which can lead to side reactions or decomposition.

For electrophilic halogenation, a Lewis acid catalyst is typically required to activate the halogen. wikipedia.orglibretexts.orgyoutube.comchemguide.co.uklibretexts.org Even with activating groups, the position of substitution will be directed by the combined electronic effects of the nitrogen atoms and the benzyloxy substituents.

Ring-Opening, Rearrangement, and Cycloaddition Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the current body of scientific literature, the reactivity of the pyridazine core in related systems suggests potential pathways. The thermal and photochemical rearrangement of pyridazine derivatives is a known phenomenon, often leading to the formation of pyrimidines or pyrazines, particularly with perfluoroalkyl substituents. wikipedia.org However, the stability of the benzyloxy groups in the title compound may disfavor such high-energy transformations under typical conditions.

In the realm of cycloaddition reactions, the electron-deficient nature of the pyridazine ring suggests its potential participation in inverse-electron-demand Diels-Alder reactions. For intramolecular cycloadditions to occur, the benzyloxy substituents would need to be replaced with functionalities containing a dienophile, such as an alkyne or alkene side chain. Studies on analogous 3-(alkynyloxy)-substituted pyridazines have demonstrated that they can undergo thermally induced intramolecular [4+2] cycloadditions, leading to the formation of fused heterocyclic systems. mdpi.com The presence of an electron-withdrawing group on the pyridazine ring has been shown to be essential for this type of cyclization. mdpi.com Given that the benzyloxy groups at the 3 and 4 positions are not electronically analogous to a tethered dienophile, intramolecular cycloaddition is not an anticipated reaction pathway for this compound itself.

Intermolecular cycloaddition reactions are also a possibility, though likely requiring highly activated reaction partners. The pyridazine ring can act as a diene, and its reactivity would be influenced by the electronic effects of the substituents. Computational studies on pyridazine derivatives have been employed to understand their electronic properties and predict their reactivity in cycloaddition reactions. guildhe.ac.uknih.gov

Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic studies specifically targeting this compound are scarce. However, a significant body of research on the kinetics and mechanisms of nucleophilic aromatic substitution (SNAr) on chloropyridazines and other chloroazines provides a strong foundation for understanding its reactivity. wikipedia.org

For nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems like chloropyridazines, the reaction generally proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This step involves the disruption of the aromaticity of the pyridazine ring, which accounts for its higher activation energy. The subsequent elimination of the chloride ion to restore aromaticity is a much faster process.

Table 1: Postulated Rate-Determining Step in the Nucleophilic Aromatic Substitution of this compound

| Step | Description | Energetic Profile |

| 1 (Rate-Determining) | Nucleophilic attack at C-6, formation of the Meisenheimer complex, and disruption of aromaticity. | High activation energy |

| 2 (Fast) | Elimination of the chloride ion and restoration of aromaticity. | Low activation energy |

The key intermediate in the SNAr pathway of this compound is the Meisenheimer complex. This is a negatively charged, non-aromatic species where the nucleophile and the leaving group (chloride) are both bonded to the same sp3-hybridized carbon atom. The negative charge is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms. While stable Meisenheimer complexes of some electron-deficient arenes have been isolated and characterized, for many pyridazine systems, they remain transient intermediates. wikipedia.orgmasterorganicchemistry.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying the structures and energies of these transient species. researchgate.net Theoretical calculations can model the transition state leading to the Meisenheimer complex, providing insights into the reaction's activation energy. The transition state would resemble the Meisenheimer complex in structure, with a partial bond formed between the nucleophile and the ring carbon, and the C-Cl bond beginning to lengthen.

The regioselectivity of nucleophilic attack on substituted chloropyridazines is also a subject of mechanistic investigation. In this compound, the chlorine at the 6-position is the expected site of substitution due to the activating effect of the adjacent ring nitrogens. Computational models can be used to compare the activation barriers for attack at different positions on the ring, confirming the observed regioselectivity.

Table 2: Key Species in the Mechanistic Pathway of Nucleophilic Substitution

| Species | Description | Key Features |

| Reactant | This compound | Aromatic, electron-deficient pyridazine ring. |

| Transition State 1 | The energetic maximum on the path to the intermediate. | Partial bond formation with the nucleophile; C-Cl bond elongation. |

| Meisenheimer Complex (Intermediate) | A negatively charged, non-aromatic cyclohexadienyl anion analog. | sp3-hybridized carbon at the site of substitution; delocalized negative charge. |

| Transition State 2 | The energetic maximum on the path from the intermediate to the product. | C-Cl bond nearly broken; aromaticity partially restored. |

| Product | 6-substituted-3,4-bis(benzyloxy)pyridazine | Aromatic pyridazine ring with a new substituent at the 6-position. |

Computational and Theoretical Studies of 3,4 Bis Benzyloxy 6 Chloropyridazine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of pyridazine (B1198779) derivatives. nih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), are commonly used to achieve a balance between computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties of heterocyclic systems. nih.gov

The electronic landscape of a molecule is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical behavior. nih.govscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.org

For 3,4-Bis(benzyloxy)-6-chloropyridazine, the HOMO is expected to be distributed over the electron-rich pyridazine ring and the benzyloxy groups, while the LUMO is likely concentrated on the π-deficient pyridazine core, particularly around the carbon atom bonded to the electronegative chlorine atom. This distribution makes the C6 position susceptible to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. In this molecule, negative potential (red/yellow) would be expected around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the benzyloxy groups, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be centered near the hydrogen atoms and the C6-Cl carbon, highlighting the primary site for nucleophilic substitution. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridazine Derivatives

| Compound | Substituent at C6 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| A | -Cl | -6.85 | -1.25 | 5.60 |

| B | -F | -6.90 | -1.20 | 5.70 |

| C | -OCH3 | -6.70 | -1.35 | 5.35 |

Note: Data are hypothetical and for illustrative purposes to show expected trends.

The presence of two bulky benzyloxy groups at the C3 and C4 positions introduces significant conformational flexibility to this compound. The rotation around the C-O and O-CH₂ bonds can lead to various spatial arrangements (conformers). Computational methods are employed to perform geometry optimization, a process that identifies the most stable, lowest-energy conformation of the molecule. nih.gov

Studies on similar alkoxy-substituted pyridazines have shown that repulsive interactions between the lone pairs of electrons on the ring nitrogen atoms and the substituent oxygen atoms can significantly influence the preferred conformation. nih.govresearchgate.net For this compound, DFT calculations would explore the potential energy surface by systematically rotating the dihedral angles of the benzyloxy groups to locate the global energy minimum. This optimized geometry is crucial as it serves as the starting point for all other electronic structure and reactivity calculations.

A key transformation for this compound is nucleophilic aromatic substitution (SNAr) at the C6 position. wur.nl Computational chemistry allows for the detailed modeling of this reaction pathway. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed.

This modeling helps in understanding the reaction mechanism, such as the formation of the Meisenheimer complex (the intermediate in an SNAr reaction), and in calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower calculated activation energy corresponds to a faster reaction rate. mdpi.com Such studies can predict how different nucleophiles will react with the pyridazine substrate and can help rationalize experimentally observed outcomes. chemrxiv.orgrsc.org

Prediction of Reactivity and Selectivity

Computational models are not only descriptive but also predictive. By analyzing the electronic and structural data obtained from quantum chemical calculations, the reactivity and selectivity of this compound in various reactions can be forecasted.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, the primary site for nucleophilic substitution is the C6 position, due to the presence of the good leaving group (Cl) and the electron-withdrawing nature of the pyridazine ring nitrogens. researchgate.net

Theoretical calculations can quantify this preference. Local reactivity descriptors, derived from DFT, such as Fukui functions or the analysis of LUMO coefficients, can pinpoint the most electrophilic site in the molecule. rsc.orgirjweb.com For this compound, such analyses would confirm that the C6 carbon has the largest LUMO coefficient and is the most susceptible to nucleophilic attack, thus explaining the high regioselectivity observed in SNAr reactions. mdpi.com This is a common feature in related 2,6-disubstituted pyridines, where substitution patterns are heavily influenced by the electronic character of the ring and its substituents. researchgate.net

The electronic properties and reactivity of the this compound scaffold can be fine-tuned by introducing different substituents on the benzyl (B1604629) rings or by replacing the chlorine atom at the C6 position. Computational studies are invaluable for predicting the effects of these modifications. mdpi.com

Table 2: Predicted Influence of Substituents on the Benzyl Ring on FMO Energies

| Compound | Substituent (para-position) | HOMO (eV) | LUMO (eV) | Predicted Reactivity toward Nucleophiles |

| D | -H (unsubstituted) | -6.85 | -1.25 | Baseline |

| E | -OCH3 (donating) | -6.75 | -1.22 | Slightly Decreased |

| F | -NO2 (withdrawing) | -7.10 | -1.50 | Increased |

Note: Data are hypothetical and for illustrative purposes to show expected trends based on established principles of substituent effects.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies would focus on its non-covalent interactions with various molecular partners, elucidating the chemical forces that govern its binding affinity and specificity. This analysis is crucial for understanding its behavior in a variety of chemical environments, independent of any specific biological effect.

The primary forces at play in the molecular interactions of this compound would include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridazine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor. The benzyloxy groups, with their aromatic rings, contribute significantly to potential hydrophobic and π-stacking interactions.

A hypothetical molecular docking study of this compound with a model protein active site could reveal several key interactions. The benzyloxy groups could orient themselves to fit into hydrophobic pockets of a receptor, while the nitrogen atoms of the pyridazine core could form hydrogen bonds with suitable donor groups like amino acid residues. The chlorine atom, being electronegative, could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The results of such a study would typically be presented in a data table, summarizing the types of interactions and the atoms involved.

Table 1: Hypothetical Chemical Interactions of this compound in a Model Binding Site

| Interaction Type | Interacting Atoms of this compound | Potential Interacting Partner (e.g., in a protein) |

| Hydrogen Bond | Pyridazine Nitrogen Atoms | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Hydrophobic | Benzyl Group Phenyl Rings | Nonpolar amino acid residues (e.g., Leucine, Valine) |

| π-Stacking | Benzyl Group Phenyl Rings | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |

| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

These computational predictions, while theoretical, provide a detailed roadmap for understanding the fundamental chemical interactions of this compound. They can guide further experimental work aimed at exploring its chemical properties and potential applications.

Advanced Synthetic Applications and Derivatization Strategies

Role as a Versatile Building Block (Synthon) in Organic Synthesis

The strategic placement of functional groups in 3,4-Bis(benzyloxy)-6-chloropyridazine underpins its utility as a versatile synthon in organic synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, a cornerstone of pyridazine (B1198779) chemistry, allowing for the introduction of a wide array of substituents. Concurrently, the benzyloxy groups at the 3- and 4-positions, while serving as protecting groups for the corresponding hydroxyl functionalities, can be strategically removed and further functionalized, adding another layer of synthetic utility. This multi-functional nature allows chemists to devise synthetic routes that build molecular complexity in a controlled and stepwise manner.

Scaffold Diversification through Sequential Chemical Transformations

The inherent reactivity differences between the chloro substituent and the benzyloxy groups allow for a programmed sequence of reactions to diversify the pyridazine scaffold. The initial transformation typically involves the displacement of the C6-chloro atom via nucleophilic aromatic substitution (SNAr) reactions. This position is activated by the ring nitrogen atoms, facilitating reactions with a variety of nucleophiles including amines, alcohols, and thiols.

Following the modification at the C6 position, subsequent chemical transformations can be directed towards the benzyloxy groups. Deprotection, typically through catalytic hydrogenation, unmasks the hydroxyl groups at the C3 and C4 positions. These newly revealed hydroxyls can then serve as handles for a range of further functionalizations, such as O-alkylation, O-acylation, or conversion to other functional groups, thereby generating a library of diversely substituted pyridazine derivatives from a single, common intermediate.

Table 1: Representative Sequential Transformations of this compound

| Step | Reagent/Condition | Position(s) Modified | Resulting Functional Group(s) |

| 1 | R-NH2, Base | C6 | Secondary/Tertiary Amine |

| 2 | H2, Pd/C | C3, C4 | Hydroxyl |

| 3 | R'-X, Base | C3, C4 | Ether/Ester |

This table illustrates a general, hypothetical reaction sequence for scaffold diversification.

Synthesis of Complex Polycyclic and Fused Pyridazine Systems

A key application of highly functionalized pyridazines is in the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. This compound can serve as a precursor to annulated pyridazine systems, such as pyrido[3,4-c]pyridazines.

For instance, a synthetic strategy could involve an initial nucleophilic substitution at the C6 position with a suitably functionalized nucleophile. This newly introduced substituent can then participate in an intramolecular cyclization reaction with one of the adjacent benzyloxy groups (or the deprotected hydroxyl group), leading to the formation of a new fused ring. The specific nature of the fused system—be it five-, six-, or seven-membered—can be controlled by the choice of the initial nucleophile and the reaction conditions employed for the cyclization step. These strategies provide access to complex, rigid scaffolds that are difficult to synthesize through other means.

Integration into Multi-Step Total Synthesis Endeavors for Nitrogen Heterocycles

While specific examples of the integration of This compound into the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural features make it a highly attractive intermediate for such endeavors. Nitrogen-containing heterocycles are ubiquitous in natural products, and the pyridazine core offers a stable and modifiable platform.

In a hypothetical total synthesis, this building block could be incorporated early in the synthetic sequence. The chloro and benzyloxy groups would allow for the attachment of complex side chains and the construction of additional rings. The benzyloxy groups serve as robust protecting groups that can withstand a variety of reaction conditions before their planned removal in the later stages of a synthesis, revealing polar hydroxyl groups that may be key for biological activity or for directing final-stage structural modifications.

Contribution to the Development of Novel Methodologies in Synthetic Organic Chemistry

The unique electronic and steric properties of substituted pyridazines like This compound can drive the development of new synthetic methods. For example, the differential reactivity of its three functional groups could be exploited to develop novel, one-pot, multi-component reactions for the rapid assembly of complex molecules.

Furthermore, its use as a substrate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C6 position is a fertile area for methodological development. Research in this area could focus on achieving high selectivity and yield under mild conditions, expanding the scope of coupling partners, and understanding the electronic influence of the benzyloxy groups on the reactivity of the C-Cl bond. The development of such methodologies not only provides new tools for synthetic chemists but also broadens the accessible chemical space for drug discovery and materials science based on the pyridazine scaffold.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Approaches

Traditional synthetic routes to pyridazine (B1198779) derivatives often involve multi-step processes and the use of hazardous reagents. Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine. This includes the exploration of microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for other pyridazine compounds. researchgate.net Investigating one-pot reaction sequences and the use of greener solvents and recyclable catalysts would represent a significant step forward. The principles of green chemistry could be applied to minimize waste and energy consumption, making the synthesis more economically and environmentally sustainable.

Exploration of Novel Catalytic Transformations for Pyridazine Functionalization

The functionalization of the pyridazine core is crucial for creating new derivatives with diverse properties. The chlorine atom at the 6-position of this compound is a prime target for catalytic cross-coupling reactions. Future research should explore a wide range of modern catalytic methods to modify this position.

Potential Catalytic Reactions for Investigation:

| Catalytic Method | Potential Application on this compound |

| Suzuki-Miyaura Coupling | Introduction of various aryl or heteroaryl groups by replacing the chlorine atom. nih.gov |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce diverse amine functionalities. |

| Sonogashira Coupling | Creation of C-C triple bonds for further elaboration into complex structures. |

| C-H Functionalization | Direct functionalization of the C-H bond on the pyridazine ring or the benzyl (B1604629) groups. beilstein-journals.orgresearchgate.net |

| Photoredox Catalysis | Utilizing visible light to enable novel transformations under mild conditions. researchgate.net |

These catalytic transformations would allow for the systematic modification of the pyridazine scaffold, providing access to a wide array of new compounds. organic-chemistry.org The development of regioselective functionalization techniques will be particularly important for precise molecular design. acs.orgresearchgate.net

Advanced Computational Tools for Predicting Complex Pyridazine Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. researchgate.net For this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and to predict the most likely sites for electrophilic and nucleophilic attack. gsconlinepress.comgsconlinepress.comresearchgate.nettandfonline.com This information is invaluable for designing new reactions and understanding the mechanisms of observed transformations. iau.ir

Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is an emerging area with great potential. rjptonline.org ML models can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. ovid.comacs.orgnih.govarxiv.org Developing predictive models specifically for pyridazine chemistry could significantly accelerate the discovery of new derivatives and their properties.

Design and Synthesis of Chemically Diverse Pyridazine Libraries for Material Science or as General Chemical Probes

Building upon the synthetic and catalytic methods discussed, a key future direction is the creation of diverse chemical libraries based on the this compound scaffold. liberty.edu By systematically varying the substituents at the 6-position and potentially modifying the benzyloxy groups, large collections of related compounds can be synthesized.

These libraries could be valuable resources for screening in material science. The pyridazine core is known to be a component in various functional materials, and new derivatives could be explored for applications in optoelectronics or as organic semiconductors, without focusing on the specific properties themselves. rsc.orgnih.gov

Additionally, these libraries can serve as collections of general chemical probes. rsc.org The systematic structural variations within the library would allow for the exploration of structure-activity relationships in various chemical or biological systems. nih.govacs.org For instance, they could be used in fragment-based screening to identify new molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.